molecular formula C20H20FN3O B6073302 1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine

1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine

Cat. No. B6073302
M. Wt: 337.4 g/mol
InChI Key: KNPCBXNYRDEAMI-UHFFFAOYSA-N
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Description

1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine, also known as FISP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FISP is a piperazine derivative that has been synthesized through various methods and has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of 1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. 1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine has been shown to have various biochemical and physiological effects, including the modulation of the serotonergic and dopaminergic systems in the brain. 1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine has also been shown to increase the levels of BDNF, which is involved in neuroplasticity and cognitive function. In addition, 1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine has been shown to have anti-inflammatory effects, which may contribute to its potential as a treatment for various disorders.

Advantages and Limitations for Lab Experiments

1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT1A receptor. 1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, 1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine has some limitations for lab experiments, including its limited solubility in water and its potential for non-specific binding to other receptors.

Future Directions

There are several future directions for the research of 1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine, including its potential as a treatment for various disorders, such as anxiety and depression. 1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine may also have potential as a radioligand for imaging studies in the brain, which could lead to a better understanding of the role of the serotonergic and dopaminergic systems in various disorders. In addition, further research is needed to fully understand the mechanism of action of 1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine and its potential for non-specific binding to other receptors.

Synthesis Methods

1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine has been synthesized through various methods, including the reaction of piperazine with 4-fluorobenzaldehyde and 5-hydroxymethylisoxazole in the presence of an acid catalyst. Another method involves the reaction of piperazine with 4-fluorobenzaldehyde and 5-bromo-2-nitrobenzyl alcohol in the presence of a base catalyst. Both methods result in the formation of 1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine, which can be purified through various techniques, including column chromatography and recrystallization.

Scientific Research Applications

1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine has shown promising results in various scientific research applications, including its potential as an anti-inflammatory agent, anxiolytic agent, and antidepressant. 1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine has also been studied for its potential as an antipsychotic agent and as a treatment for neuropathic pain. In addition, 1-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-4-phenylpiperazine has been studied for its potential as a radioligand for imaging studies in the brain.

properties

IUPAC Name

3-(4-fluorophenyl)-5-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c21-17-8-6-16(7-9-17)20-14-19(25-22-20)15-23-10-12-24(13-11-23)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPCBXNYRDEAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=NO2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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